molecular formula C23H23ClN4O2S B4503285 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

Cat. No.: B4503285
M. Wt: 455.0 g/mol
InChI Key: VQSNWWRSLODIPS-UHFFFAOYSA-N
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Description

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound that features a piperazine ring, a pyridazinone core, and various substituents including a chlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then coupled with a pyridazinone precursor. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Coupling with Pyridazinone Precursor: The piperazine derivative is then reacted with a pyridazinone precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

    Substitution: Products include substituted aromatic compounds.

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone shares structural similarities with other piperazine derivatives and pyridazinone compounds.
  • Examples: this compound, this compound.

Uniqueness

  • The unique combination of the piperazine ring, pyridazinone core, and specific substituents gives this compound distinct chemical and biological properties.
  • Its potential therapeutic applications and interactions with biological targets set it apart from other similar compounds.

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-31-20-7-5-17(6-8-20)21-9-10-22(29)28(25-21)16-23(30)27-13-11-26(12-14-27)19-4-2-3-18(24)15-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSNWWRSLODIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
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